molecular formula C19H21FN2O4S B2401621 N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892838-67-4

N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2401621
CAS No.: 892838-67-4
M. Wt: 392.45
InChI Key: WREQFIYKTSZNCO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a sulfamoylbenzamide derivative characterized by a 2-fluorophenyl group, a methyl-substituted oxolane (tetrahydrofuran) moiety, and a sulfamoyl linker. While direct data on its synthesis or biological activity is absent in the provided evidence, its structural features align with compounds reported in recent literature.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-22(13-15-5-4-12-26-15)27(24,25)16-10-8-14(9-11-16)19(23)21-18-7-3-2-6-17(18)20/h2-3,6-11,15H,4-5,12-13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREQFIYKTSZNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multiple steps, starting with the preparation of the fluorophenyl intermediate. This intermediate is then reacted with other reagents to form the final compound. Common synthetic routes include:

    Nucleophilic Substitution:

    Sulfamoylation: The addition of the sulfamoyl group using sulfonyl chlorides under basic conditions.

    Amidation: The formation of the benzamide core through amidation reactions with amines and carboxylic acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

Key Structural Features of the Target Compound :
  • Sulfamoyl linker : Connects the benzamide core to the oxolane-methyl group.
  • Oxolane (tetrahydrofuran) ring : Enhances solubility and conformational rigidity.
Comparison with 1,3,4-Oxadiazoles (LMM5 and LMM11)
  • Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shares the sulfamoyl-benzamide core but replaces the oxolane group with a 1,3,4-oxadiazole ring .
  • Activity : LMM5 and LMM11 exhibit antifungal properties against C. albicans, suggesting sulfamoyl-linked benzamides may target fungal thioredoxin reductase .
  • Differentiation : The oxolane group in the target compound may confer distinct pharmacokinetic profiles (e.g., metabolic stability) compared to oxadiazoles, which are prone to hydrolysis.
Comparison with 1,2,4-Triazole Derivatives
  • Structure : Compounds [7–9] from feature a 1,2,4-triazole ring instead of benzamide, with a 2,4-difluorophenyl group and sulfonyl linkages .
  • Synthesis : These triazoles are synthesized via cyclization of hydrazinecarbothioamides, contrasting with the likely nucleophilic substitution or coupling reactions used for the target compound .
  • Spectroscopy : IR spectra of triazoles show νC=S at 1247–1255 cm⁻¹, while the target’s sulfamoyl group would exhibit νS=O stretches (~1350–1150 cm⁻¹) .
Comparison with N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide
  • Structure : This oxalamide derivative () shares the sulfamoyl and aromatic amide motifs but lacks fluorinated substituents and heterocyclic moieties .
  • Physicochemical Properties : Decomposes at 180°C, with IR bands at 1679 cm⁻¹ (C=O) and 3317 cm⁻¹ (N–H). The target’s oxolane group may lower its melting point and enhance solubility compared to this rigid oxalamide .
Target Compound vs. 1,2,4-Triazoles
  • Triazoles : Synthesized via cyclization of hydrazinecarbothioamides in basic media (e.g., 8% NaOH), confirmed by IR loss of C=O bands (~1663–1682 cm⁻¹) .
  • Target Compound : Likely synthesized via sulfamoylation of a benzamide precursor, followed by alkylation with an oxolane-methyl group. Similar to LMM5’s sulfamoyl formation but diverges in heterocyclic ring incorporation .
Target Compound vs. Oxalamide Derivatives
  • Oxalamide Synthesis : Uses oxalyl chloride with sulfanilamide and o-anisidine, yielding a linear oxalamide linker .
  • Target Compound : Presumed to employ sulfonyl chloride intermediates and nucleophilic substitution for oxolane-methyl attachment, differing in linker geometry.

Spectroscopic and Physicochemical Properties

Property Target Compound (Inferred) LMM5 1,2,4-Triazoles Oxalamide
IR νC=O (cm⁻¹) ~1660–1680 (benzamide) 1663–1682 Absent (cyclized) 1679 (oxalamide)
IR νS=O/S–N (cm⁻¹) ~1150–1350 (sulfamoyl) 1243–1258 (C=S) 1247–1255 (C=S) 1595 (sulfamoyl)
1H-NMR (δ ppm) ~6.5–8.0 (aromatic), ~3.5–4.5 (oxolane) 3.82 (OCH₃), 6.86–7.97 (aromatic) 7.73–7.94 (aromatic) 3.82 (OCH₃), 6.86–7.97 (aromatic)
Melting Point Moderate (estimated 150–200°C) Not reported Not reported Decomposes at 180°C

Biological Activity

N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 2 fluorophenyl 4 methyl oxolan 2 yl methyl sulfamoyl}benzamide}

Key Features:

  • Fluorine Substitution : The presence of the fluorine atom in the phenyl ring may enhance lipophilicity and influence receptor interactions.
  • Sulfamoyl Group : This moiety is known for its role in modulating biological activity, particularly in enzyme inhibition.
  • Oxolan Ring : The oxolan (tetrahydrofuran) structure may contribute to the compound's conformational flexibility, impacting binding interactions.
  • Inhibition of Enzymatic Activity :
    • The sulfamoyl group is implicated in inhibiting various enzymes, including nucleoside triphosphate diphosphohydrolases (NTPDases), which play a crucial role in purinergic signaling. For example, studies have shown that certain sulfamoyl-benzamide derivatives exhibit selective inhibition against human NTPDases with IC50 values in sub-micromolar concentrations .
  • Antitumor Activity :
    • Preliminary studies suggest that compounds similar to this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, related sulfamoyl-benzamide derivatives have shown significant inhibition of solid tumor cells with IC50 values as low as 1.30 μM .

Case Study 1: Anticancer Properties

A study investigating the anticancer properties of sulfamoyl-benzamide derivatives demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cell lines. The compound IV from this class was particularly potent against breast cancer cells (MCF-7 and MDA-MB-231), suggesting a promising therapeutic avenue for treatment .

Case Study 2: NTPDase Inhibition

Research focusing on the structure-activity relationship (SAR) of sulfamoyl-benzamides highlighted their selective inhibition of NTPDases. One derivative exhibited an IC50 value of 2.88 ± 0.13 μM against h-NTPDase1, indicating strong potential for therapeutic applications targeting purinergic pathways .

Summary of Biological Activities

Activity TypeTarget Enzyme/CellsIC50 ValueReference
NTPDase Inhibitionh-NTPDase12.88 ± 0.13 μM
Antitumor ActivityHepG2 Cell Line1.30 μM
Apoptosis InductionMCF-7 and MDA-MB-231 CellsNot specified

Q & A

Basic: What are the common synthetic routes for N-(2-fluorophenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzamide core via coupling of 4-sulfamoylbenzoic acid derivatives with 2-fluoroaniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) under anhydrous conditions.
  • Step 2 : Introduction of the oxolane (tetrahydrofuran) moiety via alkylation of the methylsulfamoyl group with (oxolan-2-yl)methyl bromide in the presence of a base like K₂CO₃.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

  • Temperature Control : Maintain <5°C during sulfamoyl group alkylation to minimize side reactions.
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps to enhance efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) for better solubility of intermediates.
  • In-line Analytics : Employ LC-MS to monitor reaction progress and identify byproducts early .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

TechniqueKey Signals
¹H-NMR δ 7.8–8.2 ppm (aromatic protons), δ 3.5–4.2 ppm (oxolane CH₂ and OCH₂), δ 2.9 ppm (N-CH₃)
¹³C-NMR 165–170 ppm (amide C=O), 110–120 ppm (fluorophenyl carbons)
FTIR 1670–1690 cm⁻¹ (amide I), 1320–1350 cm⁻¹ (S=O stretch)
HRMS Exact mass validation (calculated for C₂₀H₂₂FN₂O₄S: 405.1284) .

Advanced: How can conflicting bioactivity data in enzyme inhibition assays be resolved?

Conflicting results (e.g., IC₅₀ variability in kinase assays) may arise from:

  • Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ionic strength.
  • Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA).
  • Metabolite Interference : Test for off-target effects using metabolite profiling (LC-HRMS) .

Basic: What are the primary biological targets hypothesized for this compound?

Based on structural analogs (e.g., sulfamoyl benzamides):

  • Kinase Inhibition : Potential ATP-binding site interactions in tyrosine kinases.
  • Antimicrobial Activity : Disruption of bacterial dihydropteroate synthase (DHPS).
  • Cytotoxicity : Induction of apoptosis via caspase-3/7 activation in cancer cell lines .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

  • Fluorine Scanning : Replace the 2-fluorophenyl group with Cl, Br, or CF₃ to assess electronic effects.
  • Oxolane Modifications : Test cyclopentyl or tetrahydropyran analogs to evaluate steric and conformational impacts.
  • Bioisosteric Replacement : Substitute the sulfamoyl group with phosphonamidate or sulfonamide derivatives .

Basic: How can solubility challenges in in vitro assays be addressed?

  • Co-solvent Systems : Use DMSO (≤1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility.
  • pH Adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) for protonation of the sulfamoyl group .

Advanced: What experimental designs mitigate contradictions in cytotoxicity data across cell lines?

  • Phenotypic Screening : Use 3D spheroid models alongside 2D monolayers to mimic in vivo conditions.
  • Transcriptomics : Perform RNA-seq to identify differential gene expression linked to resistance mechanisms.
  • Proteomics : Quantify target protein levels (e.g., via Western blot) to correlate with activity .

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